[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the sequential addition of various functional groups. Key steps include:
Formation of the tetracyclic core: This step involves cyclization reactions, often catalyzed by Lewis acids or bases, to form the core structure.
Functional group modifications: Introduction of hydroxyl, acetyloxy, and methoxycarbonyloxy groups through esterification, acylation, and hydroxylation reactions.
Final assembly: Coupling reactions to attach the benzoate moiety, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: The acetyloxy and methoxycarbonyloxy groups can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO₄
Reducing agents: NaBH₄, LiAlH₄
Bases: NaOH (sodium hydroxide), K₂CO₃ (potassium carbonate)
Nucleophiles: NH₃ (ammonia), R-OH (alcohols)
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its multiple reactive sites.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] acetate
- [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] propanoate
Uniqueness
The uniqueness of [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate lies in its specific arrangement of functional groups and the resulting chemical reactivity. Compared to similar compounds, it may exhibit unique biological activities or chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C43H59NO16 |
---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
[12-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51) |
InChI Key |
AHXICHPPXIGCBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Origin of Product |
United States |
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